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Compound of Interest

Compound Name:
1-(3-Amino-4-

(methylamino)phenyl)ethanone

Cat. No.: B099019 Get Quote

An In-depth Technical Guide to 1-(3-Amino-4-
(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile intermediate

compound with applications in the pharmaceutical and dye industries. This document

consolidates available data on its chemical identity, physicochemical properties, and provides a

plausible synthetic route and analytical methodology based on established chemical principles,

owing to the limited availability of specific experimental protocols in public literature. While the

compound is noted for its role as a precursor to bioactive molecules, specific interactions with

biological signaling pathways have not been extensively documented.

Chemical Identity and Physical Properties
1-(3-Amino-4-(methylamino)phenyl)ethanone is a substituted aromatic ketone. Its core

structure consists of an acetophenone moiety with amino and methylamino substituents on the

phenyl ring.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)

IUPAC Name
1-(3-Amino-4-

(methylamino)phenyl)ethanone
N/A

CAS Number 18076-19-2 [1]

Molecular Formula C₉H₁₂N₂O [1]

Molecular Weight 164.21 g/mol [1]

Appearance Brown solid [1]

Melting Point 119-123 °C N/A

Boiling Point Not available N/A

Solubility Not available N/A

pKa Not available N/A

Chemical Synthesis
A specific, detailed experimental protocol for the synthesis of 1-(3-Amino-4-
(methylamino)phenyl)ethanone is not readily available in the surveyed literature. However, a

plausible and commonly employed synthetic route can be proposed based on standard organic

chemistry transformations. A likely precursor is 4'-Fluoro-3'-nitroacetophenone.[2][3] The

synthesis would involve a two-step process: nucleophilic aromatic substitution of the fluorine

atom with methylamine, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

4'-Fluoro-3'-nitroacetophenone 1-(4-(Methylamino)-3-nitrophenyl)ethanoneMethylamine (CH3NH2) 1-(3-Amino-4-(methylamino)phenyl)ethanoneReduction (e.g., H2/Pd-C or SnCl2/HCl)

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone.

Hypothetical Experimental Protocol
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Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-

fluoro-3'-nitroacetophenone in a suitable polar aprotic solvent such as dimethylformamide

(DMF).

Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas).

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the

reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to

precipitate the product.

Filter the solid, wash with water, and dry under vacuum to obtain crude 1-(4-

(methylamino)-3-nitrophenyl)ethanone.

Step 2: Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone

To a solution of 1-(4-(methylamino)-3-nitrophenyl)ethanone in a suitable solvent like ethanol

or ethyl acetate, add a reducing agent. Common methods include catalytic hydrogenation

(e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride

in hydrochloric acid).[4][5][6]

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable

pressure and stir until the reaction is complete as monitored by TLC.

If using chemical reduction, stir the reaction mixture at room temperature or with gentle

heating until the starting material is consumed.

After the reaction is complete, neutralize the reaction mixture (if an acid was used) and

extract the product with an organic solvent.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate

the solvent under reduced pressure to yield the crude product.

Purification and Analysis
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Purification
The crude 1-(3-Amino-4-(methylamino)phenyl)ethanone can be purified by standard

laboratory techniques.

Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic

solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The

crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to

cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Column Chromatography: For higher purity, column chromatography using silica gel is a viable

option. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl

acetate, would likely be effective for separating the desired product from impurities.

Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be

suitable for assessing the purity of 1-(3-Amino-4-(methylamino)phenyl)ethanone.[7][8][9]

Column: C18 stationary phase.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the

compound.

Sample Injection C18 HPLC ColumnMobile Phase UV Detector Data Acquisition & Analysis

Click to download full resolution via product page

Caption: A typical workflow for HPLC analysis.

Spectral Data (Predicted)
Specific spectral data for 1-(3-Amino-4-(methylamino)phenyl)ethanone is not publicly

available. The following are predicted spectral characteristics based on the structure and data
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from similar compounds.[10][11]

Table 2: Predicted Spectral Data

Technique Predicted Characteristics

¹H NMR

Aromatic protons (multiplets in the range of 6.0-

7.5 ppm), methyl protons of the acetyl group

(singlet around 2.5 ppm), methyl protons of the

methylamino group (singlet around 2.8-3.0

ppm), and protons of the amino and

methylamino groups (broad singlets).

¹³C NMR

Carbonyl carbon (around 197 ppm), aromatic

carbons (in the range of 110-150 ppm), methyl

carbon of the acetyl group (around 26 ppm), and

methyl carbon of the methylamino group

(around 30 ppm).

IR Spectroscopy

N-H stretching vibrations (around 3300-3500

cm⁻¹), C=O stretching vibration (around 1670

cm⁻¹), and aromatic C-H and C=C stretching

vibrations.

Mass Spectrometry
A molecular ion peak (M⁺) corresponding to the

molecular weight of 164.21.

Biological Activity and Signaling Pathways
1-(3-Amino-4-(methylamino)phenyl)ethanone is primarily documented as an intermediate in

the synthesis of pharmaceuticals, particularly for potential applications in neurology and

oncology.[1] However, there is a lack of specific studies in the public domain detailing its direct

biological activity or its interaction with specific signaling pathways.

Derivatives of similar aminophenyl ethanone and aminoquinazoline structures have been

investigated as kinase inhibitors.[12][13][14][15][16] It is plausible that 1-(3-Amino-4-
(methylamino)phenyl)ethanone could serve as a scaffold for the development of inhibitors
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targeting various kinases involved in cell signaling cascades, such as those implicated in

cancer cell proliferation.

Given its aromatic amine structure, it could also be a precursor for compounds that interact with

G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of

physiological processes.[17][18][19][20] However, without experimental data, any discussion of

its role in specific signaling pathways remains speculative.

1-(3-Amino-4-(methylamino)phenyl)ethanone
(as a scaffold)

Kinase Signaling Pathways

Potential Inhibition

GPCR Signaling Pathways

Potential Modulation

Cellular Processes
(e.g., Proliferation, Differentiation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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